molecular formula C16H15ClO5S B168353 Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- CAS No. 126656-88-0

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-

Cat. No. B168353
CAS RN: 126656-88-0
M. Wt: 354.8 g/mol
InChI Key: MEFVXFJMVNQBSS-UHFFFAOYSA-N
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Description

“Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-” is a compound that has been shown to have several biochemical and physiological effects. It has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. It is also used in processes such as photolithography and photoengraving to form a patterned coating on a surface .


Synthesis Analysis

The synthesis of this compound involves a multi-step process that includes the use of various reagents and solvents. One method involves the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H15ClO5S . Its average mass is 354.805 Da and its monoisotopic mass is 354.032867 Da . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 597.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.0±3.0 kJ/mol . The flash point is 315.3±30.1 °C . The index of refraction is 1.587 .

properties

IUPAC Name

3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5S/c1-23(21,22)10-4-5-11(12(17)7-10)16(20)13-14(18)8-2-3-9(6-8)15(13)19/h4-5,7-9,13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFVXFJMVNQBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458907
Record name Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-

CAS RN

126656-88-0
Record name Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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